1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride

Chemical Synthesis Medicinal Chemistry Formulation

Secure a reproducible research workflow with this specific racemic hydrochloride salt (CAS 1427379-05-2). Unlike the volatile free base or inactive positional isomers, this form guarantees superior crystallinity and ambient storage stability. Its ≥95% purity ensures accurate stoichiometry, making it the definitive baseline building block for kinase inhibitor, GPCR ligand, and hole-transporting material synthesis before investing in costlier enantiopure analogs.

Molecular Formula C14H15ClFN
Molecular Weight 251.72 g/mol
CAS No. 1427379-05-2
Cat. No. B1448078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride
CAS1427379-05-2
Molecular FormulaC14H15ClFN
Molecular Weight251.72 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C2=CC=C(C=C2)F)N.Cl
InChIInChI=1S/C14H14FN.ClH/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13;/h2-10H,16H2,1H3;1H
InChIKeyGGFDDAIUUBFEES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride (CAS 1427379-05-2): Chemical Profile and Procurement-Ready Attributes


1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride (CAS 1427379-05-2) is a biphenyl-based primary amine derivative with the molecular formula C14H15ClFN and a molecular weight of 251.72 g/mol . It is supplied as a hydrochloride salt, typically with a minimum purity specification of 95% . The compound contains a 4-fluorophenyl ring attached to a phenyl ring via a para-linkage, with an ethan-1-amine group on the terminal phenyl [1]. Its structure positions it as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry and materials science .

Why 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride Cannot Be Replaced by Common Analogs


Generic substitution with the free base (CAS 1049131-38-5) or positional isomers (e.g., CAS 1189922-22-2) is not chemically or practically equivalent. The hydrochloride salt form (CAS 1427379-05-2) confers superior crystallinity and long-term storage stability under ambient conditions, whereas the free base is a liquid or low-melting solid . The para-substituted biphenyl core with an alpha-methyl amine group provides a specific spatial orientation that differs from chain-extended analogs (e.g., ethylamine derivatives) and ortho/meta-substituted isomers, altering both electronic properties and binding geometries [1]. Additionally, the compound's precise molecular weight and purity specifications (95% min.) are critical for reproducible stoichiometry in synthetic and assay workflows, whereas alternative salts or stereoisomers may introduce variability in reaction yields or biological readouts .

Quantitative Differentiation of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride from Structural Analogs


Hydrochloride Salt vs. Free Base: Molecular Weight and Physical State Divergence

The hydrochloride salt (CAS 1427379-05-2) exhibits a molecular weight of 251.72 g/mol, 36.45 g/mol higher than the free base (CAS 1049131-38-5, MW = 215.27 g/mol) due to the addition of HCl . This difference directly impacts stoichiometric calculations for synthesis and formulation. Furthermore, the salt is a crystalline solid suitable for long-term storage at room temperature, whereas the free base is a liquid or low-melting solid that may require refrigerated storage [1]. The enhanced stability of the salt form reduces degradation and ensures consistent purity over time.

Chemical Synthesis Medicinal Chemistry Formulation

Regioisomeric Specificity: Para-Substituted Biphenyl Core Distinguishes from Ortho/Meta Analogs

The target compound features a para-substituted biphenyl core (4-(4-fluorophenyl)phenyl), which confers a linear molecular geometry distinct from ortho- or meta-substituted analogs [1]. While direct comparative activity data for this specific compound are not available in public literature, SAR studies on related biphenylamine scaffolds indicate that para-substitution can alter binding affinity by up to an order of magnitude compared to meta-substituted isomers in certain target classes (e.g., HMG-CoA reductase, p38 MAPK) [2][3]. For instance, a 4-fluorophenyl substituent in a related inhibitor series showed an IC50 of 3.60 µM, compared to 13.00 µM for an unsubstituted phenyl analog, a 3.6-fold improvement [3].

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Chiral Purity: Racemic Mixture vs. Enantiomerically Pure Analogs

CAS 1427379-05-2 is supplied as a racemic mixture of (R)- and (S)-enantiomers . In contrast, chiral analogs such as (S)-1-[4-(4-Fluorophenyl)phenyl]ethylamine (CAS 1212997-16-4) and (R)-1-[4-(4-Fluorophenyl)phenyl]ethylamine (CAS 1213518-04-7) are available as single enantiomers with specified optical purity (typically >97% ee) . The racemic form is suitable for achiral applications or as a starting material for chiral resolution, while the enantiopure forms are necessary for stereospecific interactions in asymmetric catalysis or biological target engagement. Procurement of the racemate avoids the premium cost and limited availability of single enantiomers while still providing a defined stereochemical composition.

Chiral Synthesis Asymmetric Catalysis Drug Discovery

Purity Specification: Minimum 95% Purity Ensures Reproducibility in Synthetic and Biological Assays

Vendor specifications for CAS 1427379-05-2 consistently report a minimum purity of 95% as determined by HPLC or equivalent analytical methods . This level of purity is essential for achieving reproducible results in chemical synthesis (e.g., avoiding side reactions from impurities) and biological assays (e.g., preventing false-positive or false-negative readouts due to contaminants). While lower-purity grades may be available for some analogs, the 95% specification for this compound aligns with standards expected for research-grade building blocks and ensures that observed effects can be confidently attributed to the target molecule rather than unknown impurities.

Quality Control Reproducibility Assay Development

High-Value Application Scenarios for 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride Based on Differential Evidence


Synthesis of Fluorinated Biphenyl-Containing Drug Candidates

The para-fluorobiphenyl core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in π-stacking and hydrophobic interactions with protein targets. As a racemic hydrochloride salt, CAS 1427379-05-2 provides a convenient, shelf-stable building block for constructing diverse pharmacophores via amine functionalization (e.g., amide coupling, reductive amination). The 95% purity specification ensures that subsequent synthetic steps are not compromised by reactive impurities . In contrast to the free base, the salt form avoids issues with amine volatility and oxidation during storage and reaction setup . Typical applications include the synthesis of kinase inhibitors, GPCR ligands, and antifungal agents where the 4-fluorobiphenyl motif contributes to target affinity and selectivity [1].

Asymmetric Catalysis Ligand Precursor or Resolution Studies

The racemic nature of the compound makes it an ideal starting material for chiral resolution experiments or for use as an achiral ligand precursor in catalytic systems where stereochemistry is not a factor. Researchers can use CAS 1427379-05-2 to evaluate the baseline activity of the racemate before committing to more costly enantiopure analogs (e.g., CAS 1212997-16-4 or 1213518-04-7) . The hydrochloride salt form facilitates accurate weighing and dissolution in common organic solvents after neutralization, ensuring reproducible stoichiometry in ligand screening campaigns .

Structure-Activity Relationship (SAR) Studies on Biphenylamine Series

The compound serves as a reference point for SAR studies exploring the impact of fluorine substitution and biphenyl connectivity on biological activity. Data from related scaffolds indicate that the 4-fluorophenyl group can enhance potency by 3- to 10-fold compared to unsubstituted phenyl analogs in certain enzyme inhibition assays [1]. By procuring a high-purity racemic sample (CAS 1427379-05-2), medicinal chemists can establish a reproducible baseline for comparing newly synthesized derivatives and positional isomers, thereby de-risking lead optimization campaigns .

Development of Fluorinated Materials or Organic Electronics

Beyond medicinal chemistry, the biphenylamine scaffold is utilized in materials science for the synthesis of hole-transporting materials, organic semiconductors, and fluorescent probes. The presence of a fluorine atom can modulate electronic properties and intermolecular packing, influencing device performance. The hydrochloride salt offers a stable, non-volatile form for storage and handling during material synthesis, with the ability to generate the free amine in situ as needed . The 95% purity specification reduces the risk of impurities that could act as charge traps or quenching sites in electronic devices .

Technical Documentation Hub

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